molecular formula C10H11FN2O2 B1488839 6-(3-Fluoropyrrolidin-1-yl)nicotinic acid CAS No. 2024800-44-8

6-(3-Fluoropyrrolidin-1-yl)nicotinic acid

Cat. No.: B1488839
CAS No.: 2024800-44-8
M. Wt: 210.2 g/mol
InChI Key: FUKXZWYQEMDDNO-UHFFFAOYSA-N
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Description

6-(3-Fluoropyrrolidin-1-yl)nicotinic acid is a novel nicotinic acid derivative designed for research and development applications. This compound features a fluorine atom on the pyrrolidine ring, a modification often employed in medicinal chemistry to influence a molecule's metabolic stability, bioavailability, and binding affinity. As a multi-functional heterocyclic building block, it serves as a key synthetic intermediate for constructing more complex molecules, particularly in the discovery and optimization of active pharmaceutical ingredients (APIs) . Researchers can leverage this compound as a molecular scaffold in various exploratory areas. Its structural features are similar to those of pyridine derivatives investigated as potential sodium channel activators, which are a target for neurological research . Furthermore, recent studies on related nicotinic acid scaffolds have demonstrated significant anti-inflammatory activity in research models, suggesting potential for developing new agents in this field . The core nicotinic acid structure is a precursor to essential biochemical cofactors and is known to interact with specific pathways, such as the GPR109A receptor, which is involved in lipid metabolism . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

6-(3-fluoropyrrolidin-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O2/c11-8-3-4-13(6-8)9-2-1-7(5-12-9)10(14)15/h1-2,5,8H,3-4,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKXZWYQEMDDNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1F)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-(3-Fluoropyrrolidin-1-yl)nicotinic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with nicotinic acid receptors, influencing their activity. Additionally, it interacts with enzymes involved in the metabolism of nicotinic acid, such as nicotinamide adenine dinucleotide (NAD) synthetase and nicotinamide phosphoribosyltransferase. These interactions are crucial for the regulation of cellular energy metabolism and redox reactions.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to activate nicotinic acid receptors, leading to changes in intracellular calcium levels and activation of downstream signaling pathways. This activation can result in altered gene expression and metabolic changes, impacting processes such as cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to nicotinic acid receptors, leading to their activation. This activation triggers a cascade of intracellular signaling events, including the activation of protein kinases and transcription factors. Additionally, this compound can inhibit or activate specific enzymes involved in nicotinic acid metabolism, further influencing cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote beneficial effects, such as improved energy metabolism and reduced oxidative stress. At high doses, this compound can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as NAD synthetase and nicotinamide phosphoribosyltransferase, influencing the synthesis and degradation of nicotinic acid derivatives. These interactions can affect metabolic flux and metabolite levels, impacting cellular energy metabolism and redox balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through nicotinic acid transporters and distributed to various cellular compartments. Its localization and accumulation can influence its activity and function, affecting cellular processes such as energy metabolism and redox reactions.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its role in cellular processes, such as energy metabolism and redox balance.

Biological Activity

6-(3-Fluoropyrrolidin-1-yl)nicotinic acid, a derivative of nicotinic acid, has garnered attention for its potential biological activities. This compound is characterized by the presence of a fluorinated pyrrolidine moiety, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring therapeutic applications, particularly in neurology and metabolism.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C11H12FN2O2\text{C}_{11}\text{H}_{12}\text{F}\text{N}_{2}\text{O}_{2}

This structure features a pyridine ring substituted with a pyrrolidine group, which contributes to its unique interactions with biological targets.

Research indicates that this compound may interact with various receptors and enzymes, modulating several signaling pathways. Its mechanism of action is hypothesized to involve:

  • Activation of Nicotinic Acetylcholine Receptors (nAChRs) : Similar to other nicotinic derivatives, this compound may enhance cholinergic signaling, which is vital for cognitive functions and neuromuscular transmission.
  • Sirtuin Activation : Preliminary studies suggest that it may act as a sirtuin activator, influencing metabolic pathways and potentially offering protective effects against metabolic disorders .

Biological Activities

The biological activities of this compound have been explored in various contexts:

1. Neuroprotective Effects

Studies have shown that compounds like this compound can exert neuroprotective effects by enhancing synaptic plasticity and reducing neuroinflammation. This is particularly relevant in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

2. Metabolic Regulation

Research indicates that this compound may play a role in metabolic regulation through the activation of sirtuins, which are implicated in energy homeostasis and insulin sensitivity. Sirtuin activation has been linked to improved metabolic profiles in animal models .

3. Cardiovascular Effects

There is evidence suggesting that nicotinic acid derivatives can influence cardiovascular health by modulating lipid profiles and improving endothelial function. The activation of specific receptors may lead to vasodilation and enhanced blood flow, potentially reducing the risk of cardiovascular diseases .

Case Studies

Several case studies have highlighted the effects of similar compounds on biological systems:

  • Study on TRPV1 Activation : Nicotinic acid has been shown to activate the TRPV1 receptor, which plays a role in pain sensation and thermoregulation. This suggests that this compound may similarly influence pain pathways through TRPV1 modulation .
  • Sirtuin Activation in Diabetic Models : In diabetic mouse models, compounds that activate sirtuins demonstrated significant improvements in glucose metabolism and reduced inflammation markers. This underscores the potential therapeutic applications of this compound in managing diabetes .

Data Summary

Biological Activity Mechanism/Target Reference
NeuroprotectionnAChR activation
Metabolic regulationSirtuin activation
Cardiovascular effectsTRPV1 modulation

Scientific Research Applications

Pain Management

One of the most promising applications of 6-(3-Fluoropyrrolidin-1-yl)nicotinic acid is in the development of selective sodium channel blockers, particularly targeting the Na_v1.7 channel. This sodium channel is crucial in pain signaling pathways and has been validated as a target for pain relief therapies.

  • Mechanism of Action : The compound has been shown to exhibit robust in vivo efficacy in models of both inflammatory and neuropathic pain. The design of these molecules emphasizes maintaining potency at Na_v1.7 while improving selectivity over other channels, particularly the hERG channel, which is associated with cardiac safety concerns .
  • Case Study : Research indicated that derivatives of this compound demonstrated significant analgesic effects in rodent models, suggesting potential for clinical development as a novel pain management therapy .

Cancer Treatment

Another significant area of application for this compound is in oncology, particularly concerning its role as an inhibitor of specific protein kinases involved in cancer cell survival and proliferation.

  • Targeting IKKe and TBK1 : The compound has been identified as a potential inhibitor of IKKε and TBK1, kinases that play critical roles in various cancers, including non-small cell lung cancer (NSCLC). Aberrant activity of these kinases is linked to tumorigenesis and resistance to chemotherapy .
  • Efficacy in Preclinical Models : In xenograft models, dual inhibitors targeting both IKKε and TBK1 have shown efficacy against KRAS-driven tumors, which are notoriously difficult to treat. The combination therapy involving this compound could enhance sensitivity to existing chemotherapeutics .

Neurodegenerative Diseases

The neuroprotective properties of nicotinic acid derivatives suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

  • Neuroprotective Mechanisms : Compounds similar to this compound have been studied for their ability to modulate neuroinflammation and promote neuronal survival through nicotinic acetylcholine receptor activation .
  • Clinical Implications : Ongoing research aims to elucidate the specific pathways through which these compounds exert neuroprotective effects, potentially leading to new therapeutic strategies for managing neurodegenerative disorders.

Summary Table of Applications

Application AreaMechanism/TargetPreclinical Findings
Pain ManagementNa_v1.7 sodium channel blockerSignificant analgesic effects in models
Cancer TreatmentIKKε and TBK1 inhibitorsEfficacy shown in KRAS-driven tumors
Neurodegenerative DiseasesNeuroinflammation modulationPotential neuroprotective effects identified

Comparison with Similar Compounds

Structural and Functional Analogues

Nicotinic acid derivatives vary in substituents on the pyridine ring and adjacent heterocycles. Key structural analogs include:

Compound Name Substituents/Modifications Key Features
6-(Pyrrolidin-1-yl)nicotinic acid Non-fluorinated pyrrolidine Baseline compound; moderate phosphorus-lowering efficacy .
2-Fluoro-6-(pyrrolidin-1-yl)nicotinic acid Fluorine at pyridine’s 2-position Enhanced electronic effects; potential for altered receptor interaction .
6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinic acid Bulky silyl ether group Increased lipophilicity; may improve bioavailability .
6-(2-Phenylpyrrolidin-1-yl)nicotinic acid Phenyl group on pyrrolidine Steric hindrance; possible delayed metabolism .

Efficacy in Hyperphosphatemia Management

Nicotinic acid analogs reduce serum phosphorus by inhibiting intestinal phosphate absorption. Meta-analyses of nicotinic acid derivatives demonstrate:

  • Serum phosphorus reduction : Standardized mean difference (SMD) of 0.68–1.05 after 4–8 weeks .
  • Lipid modulation : HDL increased by 63%, triglycerides decreased by 26% .
  • Fluorinated analogs: The 3-fluoropyrrolidine group in 6-(3-Fluoropyrrolidin-1-yl)nicotinic acid may enhance stability, prolonging action compared to non-fluorinated analogs like 6-(pyrrolidin-1-yl)nicotinic acid.

Preparation Methods

Method Using 2,5-Dibromopyridine and Grignard Reagents

According to a detailed patent (CN115433122A), 6-fluoronicotinic acid can be synthesized starting from 2,5-dibromopyridine through a two-step process:

Step Reagents & Conditions Description Yield & Purity
1 2,5-dibromopyridine, isopropyl magnesium chloride (Grignard reagent), cuprous iodide catalyst, methyl chloroformate, tetrahydrofuran (THF), -10 to 0 °C Selective Grignard exchange at 6-position followed by reaction with methyl chloroformate to form methyl 6-bromonicotinate 79.3% yield, 97.1% HPLC purity
2 Methyl 6-bromonicotinate, tetramethylammonium fluoride, toluene, dimethylformamide (DMF), 40-50 °C, acidic hydrolysis Fluorination of bromonicotinate to 6-fluoronicotinic acid followed by hydrolysis 88.7–90.6% yield, >98% HPLC purity

This method is noted for its environmental friendliness, cost-effectiveness, and suitability for industrial scale-up. The fluorination step uses tetramethylammonium fluoride as the fluorine source under controlled temperature and moisture conditions to achieve high selectivity and yield.

Reaction Scheme Summary

$$
\text{2,5-dibromopyridine} + \text{iPrMgCl} \xrightarrow[\text{CuI}]{-10 \sim 0^\circ C} \text{6-bromo-Grignard intermediate}
$$

$$
\text{6-bromo-Grignard intermediate} + \text{methyl chloroformate} \to \text{methyl 6-bromonicotinate}
$$

$$
\text{methyl 6-bromonicotinate} + \text{(CH}3)4\text{NF} \to \text{methyl 6-fluoronicotinate} \xrightarrow[\text{acid}]{\text{hydrolysis}} \text{6-fluoronicotinic acid}
$$

Summary of Key Preparation Parameters

Parameter Details
Starting material for fluorination 2,5-dibromopyridine
Fluorination agent Tetramethylammonium fluoride
Coupling agents for amidation BOP, CDI
Solvents THF, DMF, toluene
Temperature for fluorination 40-50 °C
Temperature for Grignard reaction -10 to 0 °C
Reaction atmosphere Nitrogen or inert gas
Base for amidation Triethylamine
Purification Extraction with ethyl acetate, washing, recrystallization

Research Findings and Yields

  • The fluorination step to obtain 6-fluoronicotinic acid achieves yields between 79% and 90% with high purity (>97% by HPLC).
  • Amidation with 3-fluoropyrrolidine typically proceeds efficiently at room temperature with good yields, although exact yields depend on reaction scale and purification methods.
  • The described methods avoid harsh conditions, use environmentally benign reagents where possible, and are amenable to scale-up.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(3-Fluoropyrrolidin-1-yl)nicotinic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed coupling reactions. For example, fluorinated pyrrolidine derivatives (e.g., 3-fluoropyrrolidine) are reacted with halogenated nicotinic acid precursors (e.g., 6-chloronicotinic acid) under reflux conditions in polar aprotic solvents like DMF or acetonitrile. Catalytic bases such as K₂CO₃ or Et₃N are often used to deprotonate intermediates. Yield optimization requires strict control of temperature (80–120°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for pyrrolidine:nicotinic acid derivatives) . Characterization via ¹H/¹³C NMR and IR spectroscopy is critical to confirm regioselectivity and purity.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Compare chemical shifts of the pyrrolidine protons (δ 2.5–3.5 ppm for fluorinated substituents) and aromatic protons (δ 8.0–9.0 ppm for the pyridine ring) to reference data .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak ([M+H]⁺) at m/z 210.21 (calculated for C₁₀H₁₁FN₂O₂) .
  • Elemental Analysis : Verify %C, %H, and %N within ±0.3% of theoretical values.

Q. What are the key solubility and stability considerations for this compound in experimental workflows?

  • Methodological Answer : The compound exhibits moderate solubility in DMSO, methanol, and DCM but limited solubility in water. Stability tests under varying pH (2–12) and temperatures (4°C, 25°C, −20°C) show degradation above 40°C or in strongly acidic/basic conditions. Store lyophilized samples at −20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How does fluorination at the pyrrolidine ring impact the compound’s bioactivity or binding affinity in target studies?

  • Methodological Answer : Fluorine’s electronegativity enhances hydrogen-bonding interactions and metabolic stability. To assess this:

  • Molecular Docking : Compare binding energies of fluorinated vs. non-fluorinated analogs using software like AutoDock Vina.
  • Pharmacokinetic Profiling : Measure plasma stability (t₁/₂) and CYP450 inhibition in vitro. Fluorination typically reduces oxidative metabolism, improving bioavailability .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated nicotinic acid derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, incubation times). Standardize protocols:

  • Dose-Response Curves : Use ≥3 independent replicates with positive/negative controls.
  • Orthogonal Assays : Validate enzyme inhibition (e.g., IC₅₀) via fluorescence polarization and SPR-based binding assays.
  • Meta-Analysis : Cross-reference data from public databases (ChEMBL, PubChem) to identify outliers .

Q. How can researchers optimize the compound’s synthetic pathway for scalability without compromising purity?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side products.
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability.
  • Process Analytical Technology (PAT) : Use in-line FTIR or HPLC monitoring to detect impurities early .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(3-Fluoropyrrolidin-1-yl)nicotinic acid
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